molecular formula C12H15N2O+ B100628 Dehydrobufotenine CAS No. 17232-69-8

Dehydrobufotenine

Cat. No. B100628
CAS RN: 17232-69-8
M. Wt: 203.26 g/mol
InChI Key: XRZDSPVDZKCARG-UHFFFAOYSA-O
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Description

Dehydrobufotenine is a compound that has been isolated from several natural sources . It is a constituent of toad poison, the poisonous, milky secretion of glands found in the skin on the back of the animal . Structurally, it is an indole hallucinogen that is capable of blocking the action of serotonin, which is the indole amine transmitter of nerve impulses and can be found in normal brain tissue . Dehydrobufotenine also functions as a powerful constrictor of blood vessels, causing a rise in blood pressure .


Synthesis Analysis

Dehydrobufotenine has been isolated from the skin of toads and other natural sources . The synthesis of dehydrobufotenine involves several steps, and the overall yield is around 8% from 5-methoxyindole .


Molecular Structure Analysis

The molecular formula of Dehydrobufotenine is C12H15N2O . Its average mass is 203.260 Da, and its monoisotopic mass is 203.117889 Da . The molecular structures of Dehydrobufotenine have been studied in detail .


Chemical Reactions Analysis

Dehydrobufotenine has been found to interact with several target proteins from P. falciparum . It has also been found to have antimalarial activity against chloroquine-resistant strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dehydrobufotenine are closely related to its molecular structure . Its molecular formula is C12H15N2O, and it has an average mass of 203.260 Da .

Scientific Research Applications

Pesticide Discovery

Dehydrobufotenine and its derivatives, synthesized from 5-methoxyindole, exhibit promising antiviral and fungicidal activities, making them potential agents against plant viruses and pathogens. These compounds demonstrate comparable or superior antiviral activities to existing agents like ribavirin and ningnanmycin, and broad-spectrum fungicidal properties, particularly against Sclerotinia sclerotiorum. This research provides a foundation for anti-plant virus and pathogen agent development from toad alkaloids (Tian et al., 2021).

Thin-Layer Chromatographic Detection

O-phthalaldehyde-sulphuric acid is effective as a spray reagent in thin-layer chromatography for detecting indolealkylamines, including dehydrobufotenine. This method, applied to cutaneous secretion extracts from toad species, offers an expanded utility for analyzing compounds like dehydrobufotenine, with detection limits varying from 20 to 100 ng per spot (de Lima et al., 1991).

Antimalarial Drug Development

Dehydrobufotenine, extracted from Rhinella marina venom, shows potential as a prototype for oral antimalarial drugs. It exhibits significant antimalarial activity both in silico and in vitro against chloroquine-resistant strains, with satisfactory absorption, permeability, and non-toxicity predictions. Its selective action against the parasite highlights its promise in antimalarial drug research (Banfi et al., 2021).

Anti-Inflammatory Applications

In LPS-induced zebrafish inflammation models, indolealkylamines including dehydrobufotenine from toad skin exert significant anti-inflammatory effects. These compounds suppress TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways, regulating inflammatory biomarkers and enzymes related to lipid metabolism. This indicates a potential mechanism for their anti-inflammatory action (Zhang et al., 2019).

Future Directions

Dehydrobufotenine has shown potential as a prototype molecule for the development of antiplasmodial drugs . It has adequate antimalarial activity and absence of cytotoxicity, therefore it should be subjected to further studies . Other future directions could include the development of new molecules with better properties .

properties

IUPAC Name

7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDSPVDZKCARG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169256
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrobufotenine

CAS RN

17232-69-8
Record name Dehydrobufotenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17232-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
Z Tian, A Liao, J Kang, Y Gao, A Lu… - Journal of Agricultural …, 2021 - ACS Publications
… dehydrobufotenine in eight steps with an overall yield of 8% from 5-methoxyindole. A series of dehydrobufotenine … of action research of dehydrobufotenine alkaloids were carried out. It …
Number of citations: 10 pubs.acs.org
EJL Stoffman, DLJ Clive - Tetrahedron, 2010 - Elsevier
… One of the iodoserotonin derivatives was converted into the toad alkaloid dehydrobufotenine… →6.3) and dimethylation with MeI, gave dehydrobufotenine hydroiodide (6.4) directly, since …
Number of citations: 17 www.sciencedirect.com
Y Zhang, YH Ding, XL Wei, YY Zhou, N Si… - Zhongguo Zhong yao …, 2021 - europepmc.org
Indolealkylamines (IAAs) are the main hydrophilic substances in toad skin, mainly including free N-methyl-5-hydroxytryptamine, bufotenine, bufotenidine, dehydrobufotenine, and …
Number of citations: 3 europepmc.org
SM WEINREB - 1967 - search.proquest.com
Steven Martin Weinreb was born on May 1 0, 1941, in Brooklyn, New York. He matriculated in Cornell. University in September, 1959, where he fulfilled the requirements of a chemistry …
Number of citations: 2 search.proquest.com
AJ Peat, SL Buchwald - Journal of the American Chemical Society, 1996 - ACS Publications
… , we undertook the total synthesis of the toad poison dehydrobufotenine (1). The tryptamine derivative 3 20d could … This represents only the second synthesis of dehydrobufotenine (1). …
Number of citations: 165 pubs.acs.org
F Märki, AV Robertson, B Witkop - Journal of the American …, 1961 - ACS Publications
It was found that seleiiopantethine6 could fully replace its sulfur analog in Lactobacillus helveticus,’’a microorganism requiring preformed pantethine for growth. On the other hand, …
Number of citations: 58 pubs.acs.org
D Mebs, MG Wagner, W Pogoda, R Maneyro… - … and Physiology Part C …, 2007 - Elsevier
… No bufadienolides, but few bufotenines, mainly dehydrobufotenine, were detected in the extracts in variable amounts. The concentration of the dehydrobufotenine in the extracts seems …
Number of citations: 31 www.sciencedirect.com
V Deulofeu, B Berinzaghi - Journal of the American Chemical …, 1946 - ACS Publications
… Dehydrobufotenine picrolonate was obtained by treating a water solution of dehydrobufotenine hydrochloride with an excess of picrolonic acid, heating to dissolution and cooling. The …
Number of citations: 8 pubs.acs.org
FF Banfi, GC Krombauer, AL Fonseca… - Journal of Venomous …, 2021 - SciELO Brasil
… The compounds dehydrobufotenine, marinobufotoxin, marinobufagin and bufalin were … of the toad alkaloid dehydrobufotenine. Tetrahedron. 2010 June 19;66(25):4452-61., 51 51. …
Number of citations: 8 www.scielo.br
WF Ginnon, JD Benigni, J Suzuki, JW Daly - Tetrahedron Letters, 1967 - Elsevier
Dehydrobufotenine, tha principal indolic constituent from the parotid glands 1 of the South Amricen toed Bufo mmrinua was originally inveat $ gated by Wieland who suggest&d …
Number of citations: 23 www.sciencedirect.com

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